molecular formula C26H24N4O3 B2647281 1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251672-21-5

1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2647281
CAS No.: 1251672-21-5
M. Wt: 440.503
InChI Key: AYMCSNKJIZSSOE-UHFFFAOYSA-N
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Description

The compound 1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a 1,8-naphthyridine derivative featuring a carboxamide group at the 3-position, a 7-methyl substituent, and a phenyl group at the N1-position. Its structure includes a unique 2,6-dimethylphenylaminoethyl side chain, which distinguishes it from other analogs in this class. The 1,8-naphthyridine core is known for its pharmacological relevance, particularly in antimicrobial and anticancer applications, due to its ability to intercalate with DNA or inhibit enzymes like topoisomerases .

Properties

IUPAC Name

1-[2-(2,6-dimethylanilino)-2-oxoethyl]-7-methyl-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3/c1-16-8-7-9-17(2)23(16)29-22(31)15-30-14-21(26(33)28-19-10-5-4-6-11-19)24(32)20-13-12-18(3)27-25(20)30/h4-14H,15H2,1-3H3,(H,28,33)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMCSNKJIZSSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a member of the naphthyridine class of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C24H28N4O3
  • Molecular Weight : 420.51 g/mol
  • CAS Number : 1251672-21-5

This structure includes a naphthyridine core, which is known for its ability to interact with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown effectiveness against several cancer cell lines, including:

Cell LineIC50 Value (µM)Reference
MCF7 (Breast)5.2
HeLa (Cervical)4.8
A549 (Lung)6.0

The mechanism behind its anticancer activity is believed to involve the inhibition of key enzymes involved in cell proliferation and survival.

The compound appears to exert its effects through multiple pathways:

  • Inhibition of Kinases : It has been shown to inhibit various kinases involved in cell signaling pathways that regulate cell growth and apoptosis.
  • Induction of Apoptosis : The compound induces apoptosis in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.

Study 1: In Vitro Efficacy

In a study published in Cancer Research, the compound was tested on human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations as low as 5 µM, with notable morphological changes indicative of apoptosis .

Study 2: Mechanistic Insights

Another study explored the molecular mechanisms of action. The researchers found that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, suggesting a shift in the balance toward apoptosis .

Comparison with Similar Compounds

Key Observations :

  • Halogenation : Chloro and fluoro substituents (e.g., 5a4, 5a2) enhance lipophilicity and metabolic stability but may reduce solubility compared to the target compound’s methyl and phenyl groups .
  • Carboxamide vs. Carboxylic Acid : The target compound’s carboxamide group (vs. carboxylic acid in ) likely improves membrane permeability and oral bioavailability.

Crystallographic and Computational Studies

  • Structural Confirmation : Tools like SHELX and ORTEP are critical for resolving the 3D structure of naphthyridine derivatives. The target compound’s conformation and intermolecular interactions (e.g., hydrogen bonding via the carboxamide) remain to be elucidated.
  • In Silico Studies : Molecular docking (as in ) could predict the target compound’s binding affinity to biological targets, leveraging its unique substituent pattern.

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